molecular formula C12H13NO4 B12435459 3-Methoxy-4-(3-oxomorpholino)benzaldehyde CAS No. 1260827-41-5

3-Methoxy-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12435459
CAS No.: 1260827-41-5
M. Wt: 235.24 g/mol
InChI Key: POYDTSJKPCGDMI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-oxomorpholino)benzaldehyde is an organic compound with the molecular formula C14H17NO5 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a morpholino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-oxomorpholino)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-oxomorpholino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(3-oxomorpholino)benzaldehyde is unique due to the presence of both methoxy and morpholino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1260827-41-5

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C12H13NO4/c1-16-11-6-9(7-14)2-3-10(11)13-4-5-17-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3

InChI Key

POYDTSJKPCGDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2CCOCC2=O

Origin of Product

United States

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